molecular formula C10H9ClN2O2 B2971622 N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide CAS No. 438030-67-2

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

Cat. No. B2971622
M. Wt: 224.64
InChI Key: LVBZGBGZBJPXKO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the reactants, products, conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, molar mass, and chemical stability.


Scientific Research Applications

Metabolism and Toxicological Detectability

  • In Vitro Metabolism by Human Liver Microsomes : Alachlor, a compound structurally similar to N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide, is metabolized by human liver microsomes to CDEPA, with CYP 3A4 identified as responsible for this metabolism. This has implications for understanding human exposure risks and metabolic pathways (Coleman et al., 1999).

Photodegradation and Environmental Impact

  • Photodegradation Studies : The photodegradation of metolachlor, which shares a similar chloroacetamide group, was investigated, showing the production of monochloroacetic acid (MCA) under sunlight simulation. This research aids in understanding the environmental degradation pathways and persistence of such compounds (Wilson & Mabury, 2000).

Comparative Metabolism

  • Comparative Studies in Human and Rat Liver Microsomes : Studies on the metabolism of chloroacetamide herbicides, including alachlor and metolachlor, show different metabolic rates and pathways between human and rat liver microsomes, highlighting species-specific responses to these compounds (Coleman et al., 2000).

Anticancer Properties

  • Anticancer Activity of Derivatives : Novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and screened for their cytotoxicity against various cancer cell lines. This research demonstrates the potential therapeutic applications of chloroacetamide derivatives in cancer treatment (Vinayak et al., 2014).

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation : New heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents, were synthesized from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide. This study expands the utility of cyanoacetamide derivatives in developing new antimicrobial agents (Darwish et al., 2014).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, reactivity, and environmental impact. It includes safety measures and precautions to handle the compound.


Future Directions

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properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-9-3-2-7(6-8(9)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBZGBGZBJPXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-cyanoacetamide

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